5-Chloroacenaphthene

説明

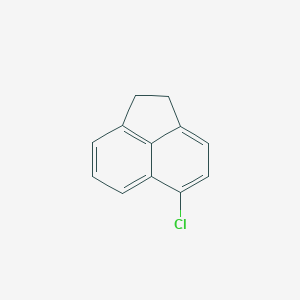

Structure

3D Structure

特性

IUPAC Name |

5-chloro-1,2-dihydroacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDFXORSALFWOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200078 | |

| Record name | Acenaphthene, 5-chloro- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5209-33-6 | |

| Record name | 5-Chloroacenaphthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005209336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloroacenaphthene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acenaphthene, 5-chloro- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloroacenaphthene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XLP66QV9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-depth Technical Guide: 5-Chloroacenaphthene - Chemical Structure and Bonding

<_

Abstract

This technical guide provides a comprehensive examination of 5-chloroacenaphthene, a halogenated polycyclic aromatic hydrocarbon pivotal to advancements in organic synthesis, medicinal chemistry, and materials science. We will dissect its chemical structure, explore the nuances of its chemical bonding, detail its synthesis and reactivity, and present its spectroscopic characterization. This document is tailored for researchers, scientists, and drug development professionals, offering a blend of technical accuracy and field-tested insights.

Introduction to 5-Chloroacenaphthene

5-Chloroacenaphthene is a derivative of acenaphthene, a tricyclic aromatic hydrocarbon featuring a naphthalene core fused with an ethylene bridge at the 1 and 8 positions.[1] The strategic placement of a chlorine atom at the 5-position significantly alters the molecule's electronic landscape, thereby influencing its reactivity and potential applications. A fundamental comprehension of its structure and bonding is crucial for its effective use in constructing complex molecules, such as novel pharmaceuticals and high-performance materials.[2][3] This guide aims to provide a deep dive into these core principles.

Molecular Structure and Bonding: A Detailed Analysis

The structural integrity and chemical behavior of 5-chloroacenaphthene are dictated by its rigid, planar acenaphthene framework and the electronic contributions of the chlorine substituent.

The Acenaphthene Core: A Strained Aromatic System

The acenaphthene moiety consists of a naphthalene system integrated with a five-membered ring, resulting in a strained, planar polycyclic aromatic structure.[1][4] The carbon atoms within the aromatic rings are sp² hybridized, creating a delocalized π-electron system. The ethylene bridge introduces a degree of strain not present in unsubstituted naphthalene, which can subtly modulate its chemical reactivity.[5]

The Carbon-Chlorine Bond: An Inductive and Resonance Tug-of-War

The defining feature of 5-chloroacenaphthene is the C-Cl bond at the 5-position. Chlorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring to electrophilic attack compared to the parent acenaphthene.

Conversely, the lone pairs on the chlorine atom can participate in resonance (+R effect), donating electron density back into the aromatic π-system. This effect primarily increases electron density at the ortho and para positions relative to the chlorine atom. The delicate balance between this inductive withdrawal and resonance donation governs the molecule's overall reactivity and the regioselectivity of its chemical transformations.

Below is a diagram illustrating the molecular structure of 5-chloroacenaphthene.

Sources

- 1. Acenaphthene - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acenaphthylene - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

Physical and chemical properties of 5-Chloroacenaphthene

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Chloroacenaphthene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Chloroacenaphthene, a halogenated polycyclic aromatic hydrocarbon. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, physicochemical characteristics, reactivity, synthesis, and analytical methods. Furthermore, it offers insights into its potential applications and essential safety and handling protocols. The information presented herein is synthesized from authoritative sources to ensure scientific accuracy and practical relevance.

Introduction to 5-Chloroacenaphthene

5-Chloroacenaphthene is a chlorinated derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene core with an ethylene bridge connecting positions 1 and 8. The presence of a chlorine atom on the aromatic ring system significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in various fields of chemical synthesis.

Its structural framework is a key building block for the synthesis of more complex molecules, including fluorescent dyes and pharmacologically active compounds.[1] Understanding the fundamental properties of 5-Chloroacenaphthene is therefore crucial for its effective utilization in research and development. This guide aims to provide a detailed and practical understanding of this compound for scientific applications.

Physical and Physicochemical Properties

The physical properties of 5-Chloroacenaphthene are summarized in the table below. It is important to note that some discrepancies exist in the literature for values such as melting and boiling points, which may be attributable to variations in experimental conditions or sample purity.

Table 1: Physical and Physicochemical Properties of 5-Chloroacenaphthene

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉Cl | [2] |

| Molar Mass | 188.65 g/mol | [2] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 63-65 °C or 70.5 °C | [1][2] |

| Boiling Point | 376-378 °C or 240.08 °C (estimate) | [1][2] |

| Density | 1.27 g/cm³ or 1.1954 g/cm³ | [1][2] |

| Refractive Index | 1.6169 | [2] |

| Solubility | Insoluble in water, soluble in hot alcohol. | [3] |

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (typically 7-8 ppm) corresponding to the protons on the acenaphthene core, with coupling patterns influenced by the chlorine substituent. The aliphatic protons of the ethylene bridge would appear further upfield.

-

¹³C NMR: The spectrum would display signals for the aromatic and aliphatic carbons, with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and a distinct C-Cl stretching vibration.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 188, along with an isotopic peak (M+2) at m/z 190 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a monochlorinated compound.

Chemical Properties and Reactivity

The chemical reactivity of 5-Chloroacenaphthene is primarily dictated by the acenaphthene ring system and the influence of the chloro substituent. The acenaphthene core is susceptible to electrophilic substitution reactions. The chlorine atom, being an ortho-, para-directing deactivator, will influence the regioselectivity of such reactions.

A key aspect of its reactivity is its utility as an intermediate in organic synthesis.[1] It can undergo various transformations to introduce other functional groups, paving the way for the synthesis of a diverse range of derivatives.

Below is a diagram illustrating a general electrophilic substitution reaction on the 5-Chloroacenaphthene core.

Caption: A generalized workflow for the electrophilic aromatic substitution of 5-Chloroacenaphthene.

Synthesis and Analysis

Synthetic Approaches

The synthesis of 5-Chloroacenaphthene can be achieved through several routes, generally involving the chlorination of acenaphthene or related precursors. One common method involves the direct chlorination of acenaphthene using a suitable chlorinating agent. Another approach could be the introduction of a chlorine atom via an aromatic substitution reaction on a naphthalene derivative followed by the formation of the five-membered ring.[1]

The diagram below outlines a generalized synthetic workflow.

Caption: A schematic of a general workflow for the synthesis and purification of 5-Chloroacenaphthene.

Analytical Protocols

The purity and identity of 5-Chloroacenaphthene can be determined using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing purity.

Protocol 1: Purity Analysis by HPLC

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Sample Preparation: a. Accurately weigh approximately 10 mg of the 5-Chloroacenaphthene sample. b. Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. c. Further dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).

-

Injection Volume: 10 µL.

-

Analysis: a. Inject the prepared sample solution into the HPLC system. b. Record the chromatogram and integrate the peak areas. c. Calculate the purity of the sample based on the relative peak areas.

Safety and Handling

5-Chloroacenaphthene is a chemical compound that requires careful handling to minimize potential risks to health and the environment.[1] The following are general safety and handling guidelines. For detailed information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[1]

-

Handling: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale the substance.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration. Do not discharge to sewer systems.[2]

While specific toxicity data for 5-Chloroacenaphthene is limited, related PAHs can be harmful.[2] Therefore, it is prudent to handle this compound with a high degree of caution.

Conclusion

5-Chloroacenaphthene is a versatile chemical intermediate with a unique set of physical and chemical properties. Its chlorinated polycyclic aromatic structure makes it a valuable precursor for the synthesis of a variety of organic compounds with potential applications in materials science and drug discovery. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in a research and development setting. This guide provides a foundational understanding of these aspects to support the scientific community in their work with this compound.

References

-

ChemBK. (2024). Acenaphthylene, 5-chloro-1,2-dihydro-. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectroscopic data for compounds 1, 3, and 5 (200 MHz, THF, 293 K). Retrieved from [Link]

-

Guengerich, F. P., et al. (2014). Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes. Chemical Research in Toxicology, 27(9), 1538–1547. Retrieved from [Link]

- Gotoh, N., & Nagai, Y. (n.d.). Acenaphthene. III. Synthesis of 5, 6-Dichloroacenaphthene. The Journal of the Society of Chemical Industry, Japan.

-

PubChem. (n.d.). Acenaphthylene. Retrieved from [Link]

-

Al-Jalal, N. A. (2009). Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. Molecules, 14(12), 5034–5089. Retrieved from [Link]

-

PubChem. (n.d.). Acenaphthene. Retrieved from [Link]

-

Kim, J., et al. (2022). Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions. Nature Communications, 13, 2195. Retrieved from [Link]

-

PubChem. (n.d.). Acenaphthylene, 5-chloro-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acenaphthene (CAS 83-32-9). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-Aminoacenaphthene. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acenaphthene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acenaphthylene, 5-bromo-1,2-dihydro- (CAS 2051-98-1). Retrieved from [Link]

-

Weigand, J. J., et al. (2023). Synthesis of a 1-aza-2-phospha-acenaphthene complex profiting from coordination enabled chloromethane elimination. RSC Advances, 13(36), 25484–25489. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitroacenaphthene. Retrieved from [Link]

-

Singh, R., et al. (2022). Formation of the acenaphthylene cation as a common C2H2-loss fragment in dissociative ionization of the PAH isomers anthracene and phenanthrene. Physical Chemistry Chemical Physics, 24(44), 27129–27138. Retrieved from [Link]

-

Environment and Climate Change Canada. (n.d.). Fact sheet: Acenaphthylene. Retrieved from [Link]

-

Environment and Climate Change Canada. (n.d.). Fact sheet: Acenaphthene. Retrieved from [Link]

-

Wikipedia. (n.d.). Acenaphthylene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acenaphthene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Acenaphthene. Retrieved from [Link]

-

ResearchGate. (n.d.). MS spectra of A, naphthalene; B, acenaphthylene; C, acenaphthene; and D, fluorene spiked at a concentration of 1 mg/L. Retrieved from [Link]

-

Oomens, J., et al. (2003). Gas Phase Infrared Spectroscopy of Cationic Indane, Acenaphthene, Fluorene, and Fluoranthene. The Journal of Physical Chemistry A, 107(14), 2510–2517. Retrieved from [Link]

-

The Good Scents Company. (n.d.). acenaphthylene, 208-96-8. Retrieved from [Link]

-

Kostiainen, R., & Cizdziel, J. V. (2020). Liquid Chromatography-Mass Spectrometry in Analysis of Chemicals Related to the Chemical Weapons Convention. Comprehensive Analytical Chemistry, 90, 1-48. Retrieved from [Link]

-

ResearchGate. (2022). Formation of the acenaphthylene cation as a common C2H2 -loss fragment in dissociative ionization of the PAH isomers anthracene and phenanthrene. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Chloroacenaphthene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Imperative of Spectroscopic Verification

The synthesis of novel or modified chemical entities is a cornerstone of chemical research and development. However, the synthesis of a target molecule is only the initial step; rigorous structural confirmation is a critical subsequent phase. Spectroscopic techniques provide the empirical data necessary to elucidate and confirm the chemical structure of a compound, assess its purity, and identify any byproducts. For a molecule like 5-chloroacenaphthene, where the introduction of a chloro-substituent can influence its electronic and steric properties, a multi-faceted spectroscopic approach is essential for unambiguous characterization.

This guide is structured to provide not just a theoretical overview, but a practical, field-proven methodology for the spectroscopic analysis of 5-chloroacenaphthene. The causality behind experimental choices and the logic of spectral interpretation are emphasized to empower the researcher with a self-validating system for structural elucidation.

Molecular Structure of 5-Chloroacenaphthene

To effectively interpret spectroscopic data, a foundational understanding of the molecule's structure is necessary. 5-Chloroacenaphthene consists of a naphthalene core with an ethylene bridge connecting the 1 and 8 positions, and a chlorine atom substituted at the 5-position.

Diagram: Molecular Structure of 5-Chloroacenaphthene

Caption: Ball-and-stick model of 5-Chloroacenaphthene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of 5-chloroacenaphthene.

Experimental Protocol for NMR Analysis

A detailed and systematic approach to sample preparation and data acquisition is crucial for obtaining high-quality, interpretable NMR spectra.

Diagram: NMR Experimental Workflow

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum of 5-Chloroacenaphthene

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~ 7.8 - 7.3 | Multiplet | 6H | Aromatic Protons | The aromatic protons of the acenaphthene core are expected in this region. The electron-withdrawing effect of the chlorine atom will cause downfield shifts for adjacent protons. |

| ~ 3.4 | Singlet | 4H | Aliphatic Protons (-CH₂-CH₂-) | The ethylene bridge protons are aliphatic and will appear upfield. Due to symmetry, they are expected to be chemically equivalent and thus appear as a singlet. |

Comparative Analysis with Acenaphthene: The ¹H NMR spectrum of acenaphthene shows aromatic protons in the range of 7.2-7.7 ppm and the aliphatic protons at around 3.3 ppm. The introduction of the chlorine atom at the 5-position in 5-chloroacenaphthene is expected to deshield the aromatic protons, particularly those in close proximity (protons at C4 and C6), causing a downfield shift.

Predicted ¹³C NMR Spectrum of 5-Chloroacenaphthene

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~ 145 - 120 | Aromatic Carbons | The aromatic carbons will appear in this characteristic range. The carbon bearing the chlorine (C5) will be significantly affected. |

| ~ 30 | Aliphatic Carbons (-CH₂-CH₂-) | The two equivalent methylene carbons will appear at a high field. |

Comparative Analysis with Acenaphthene: In acenaphthene, the aromatic carbons appear between 119 and 146 ppm, and the aliphatic carbons are at approximately 30 ppm. For 5-chloroacenaphthene, the carbon directly bonded to the chlorine (C5) is expected to have its chemical shift significantly altered due to the electronegativity of chlorine. Other aromatic carbons will also experience shifts, albeit to a lesser extent, depending on their proximity to the substituent.

Interpretation and Structural Validation

-

¹H NMR: The integration of the aromatic and aliphatic regions should correspond to a 6:4 ratio. The splitting patterns (multiplicities) of the aromatic protons, although potentially complex, will provide crucial information about the substitution pattern. 2D NMR techniques like COSY (Correlated Spectroscopy) will be instrumental in establishing the connectivity between neighboring protons.

-

¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum will confirm the number of unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to distinguish between CH, CH₂, and CH₃ groups (though none of the latter are present in this molecule) and quaternary carbons.

-

2D NMR (HSQC and HMBC): Heteronuclear Single Quantum Coherence (HSQC) will correlate directly bonded protons and carbons. Heteronuclear Multiple Bond Correlation (HMBC) will reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the position of the chlorine atom by observing correlations from protons to the carbon bearing the chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Analysis

For a solid sample like 5-chloroacenaphthene, Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods are commonly employed.

Diagram: IR Spectroscopy Workflow

Caption: General workflow for acquiring an FT-IR spectrum.

Predicted IR Spectrum of 5-Chloroacenaphthene

The IR spectrum will be characterized by absorptions corresponding to C-H and C-C bonds within the aromatic and aliphatic parts of the molecule, as well as the C-Cl bond.

| Predicted Absorption Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 3000 - 2850 | Aliphatic C-H Stretch | Medium |

| 1600 - 1450 | Aromatic C=C Stretch | Medium to Strong |

| 850 - 550 | C-Cl Stretch | Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong |

Comparative Analysis with Acenaphthene: The IR spectrum of acenaphthene is dominated by aromatic and aliphatic C-H and C-C stretching and bending vibrations.[2] The most significant difference in the spectrum of 5-chloroacenaphthene will be the presence of a strong absorption band in the fingerprint region (typically 850-550 cm⁻¹) corresponding to the C-Cl stretching vibration. The pattern of the aromatic C-H out-of-plane bending bands will also be altered by the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and for gaining structural information from its fragmentation pattern.

Experimental Protocol for MS Analysis

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules like 5-chloroacenaphthene.

Diagram: Mass Spectrometry Workflow

Caption: A simplified workflow for mass spectrometry analysis.

Predicted Mass Spectrum of 5-chloroacenaphthene

The mass spectrum will provide the molecular weight and characteristic fragmentation patterns.

-

Molecular Ion Peak (M⁺): The molecular formula of 5-chloroacenaphthene is C₁₂H₉Cl. The molecular weight is approximately 188.65 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation Pattern: Upon electron ionization, the molecular ion can fragment. Common fragmentation pathways for aromatic compounds involve the loss of small, stable molecules or radicals. For 5-chloroacenaphthene, expected fragmentation could include:

-

Loss of Cl: A significant fragment at [M-35]⁺ and [M-37]⁺ corresponding to the loss of a chlorine radical.

-

Loss of HCl: A fragment corresponding to the loss of a hydrogen chloride molecule.

-

Rearrangements: Complex rearrangements of the aromatic system are also possible.

-

Diagram: Predicted Fragmentation of 5-Chloroacenaphthene

Caption: Plausible fragmentation pathways for 5-chloroacenaphthene in EI-MS.

Conclusion: A Unified Approach to Structural Elucidation

The definitive characterization of 5-chloroacenaphthene, like any synthesized compound, relies on the synergistic interpretation of data from multiple spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups and the carbon-chlorine bond, and mass spectrometry establishes the molecular weight and elemental composition, further corroborated by the characteristic isotopic pattern of chlorine.

While this guide has been developed in the absence of readily available experimental spectra for 5-chloroacenaphthene, it provides a robust and scientifically grounded framework for any researcher undertaking its synthesis and characterization. By following the detailed protocols and interpretative guidance herein, scientists can confidently and accurately elucidate the structure of 5-chloroacenaphthene, ensuring the integrity and reliability of their research.

References

-

ChemBK. (2024). Acenaphthylene, 5-chloro-1,2-dihydro-. Retrieved from [Link]

-

Fritz Haber Institute. (2021). Gas Phase Infrared Spectroscopy of Cationic Indane, Acenaphthene, Fluorene, and Fluoranthene. Retrieved from [Link]

Sources

5-Chloroacenaphthene CAS number and molecular formula

An In-depth Technical Guide to 5-Chloroacenaphthene for Researchers and Drug Development Professionals

Introduction

5-Chloroacenaphthene is a chlorinated polycyclic aromatic hydrocarbon that serves as a pivotal intermediate in advanced organic synthesis. Its unique structure, featuring a naphthalene core fused with a five-membered ring containing an ethylene bridge, and functionalized with a chlorine atom, makes it a valuable precursor for a range of complex molecules. For researchers in materials science and drug discovery, 5-chloroacenaphthene offers a strategic entry point for creating novel fluorescent dyes, molecular probes, and pharmacologically active compounds. The chlorine substituent not only influences the electronic properties of the acenaphthene system but also provides a reactive handle for further chemical modification. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling, grounded in established scientific principles.

Core Chemical Identifiers

The foundational step in utilizing any chemical compound is to confirm its identity through universally recognized identifiers.

| Identifier | Value | Source |

| IUPAC Name | 5-chloro-1,2-dihydroacenaphthylene | ChemBK[1] |

| CAS Number | 5209-33-6 | ECHEMI[2] |

| Molecular Formula | C₁₂H₉Cl | ChemBK[1] |

| Molecular Weight | 188.65 g/mol | ChemBK[1] |

| Canonical SMILES | C1C2=CC=C3C(=C2C=CC1)C=C(C=C3)Cl | |

| InChI Key | ANIXIIYQBGBGRI-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Properties

Understanding the physical and spectroscopic characteristics of 5-chloroacenaphthene is essential for its purification, handling, and structural confirmation.

Physical Properties

| Property | Value | Notes | Source |

| Appearance | Colorless to white crystalline solid | ChemBK[1] | |

| Melting Point | 63-65 °C / 70.5 °C | Slight variations reported across sources. | ChemBK[1] |

| Boiling Point | ~376-378 °C | ChemBK[1] | |

| Density | ~1.27 g/cm³ | ChemBK[1] | |

| Solubility | Insoluble in water. Soluble in organic solvents like benzene and chloroform. | Inferred from parent compound acenaphthene. |

Spectroscopic Characterization Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the regiochemistry of the chlorine substitution.

-

Aliphatic Protons (-CH₂-CH₂-): Expect a singlet or a pair of narrow multiplets integrating to 4H around δ 3.4 ppm, corresponding to the ethylene bridge protons.

-

Aromatic Protons: The six aromatic protons will appear in the δ 7.2-7.8 ppm region. The introduction of the chlorine atom breaks the symmetry of the parent acenaphthene molecule, leading to more complex splitting patterns. Protons ortho and para to the chlorine atom will be the most deshielded.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display 12 distinct signals, reflecting the asymmetry of the molecule.

-

Aliphatic Carbons: Two signals in the δ 29-31 ppm range.

-

Aromatic Carbons: Ten signals in the δ 120-145 ppm range. The carbon atom directly bonded to the chlorine (C5) will exhibit a characteristic chemical shift, typically around δ 130-135 ppm.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups and the overall molecular fingerprint.[3]

-

C-H Stretching (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹).

-

C=C Stretching (Aromatic): Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretching: A moderate to strong absorption in the 1000-1100 cm⁻¹ region, though it can sometimes be obscured in the fingerprint region.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic distribution.

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed at m/z 188.

-

Isotope Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak will appear at m/z 190 with an intensity approximately one-third of the M⁺ peak. This isotopic pattern is a definitive indicator of a monochlorinated compound.

-

Synthesis of 5-Chloroacenaphthene: A Mechanistic Approach

The most direct and common method for preparing 5-chloroacenaphthene is through the electrophilic halogenation of acenaphthene. This reaction leverages the electron-rich nature of the polycyclic aromatic system.

Causality of Reaction and Regioselectivity

The acenaphthene aromatic system is activated towards electrophilic substitution. The substitution pattern is governed by the electronic and steric properties of the substrate. The C5 and C6 positions are electronically favored for electrophilic attack due to the ability to form stable resonance-stabilized carbocation intermediates (arenium ions) that delocalize the positive charge across the naphthalene system without disrupting the aromaticity of the second ring as significantly as attacks at other positions. Direct chlorination typically yields 5-chloroacenaphthene as the major product.

Synthetic Workflow Diagram

Sources

The Solubility Profile of 5-Chloroacenaphthene in Organic Solvents: A Technical Guide

Introduction: The Critical Role of Solubility in the Application of 5-Chloroacenaphthene

5-Chloroacenaphthene, a halogenated polycyclic aromatic hydrocarbon (PAH), is a molecule of significant interest in organic synthesis, materials science, and as a potential building block in the development of novel therapeutic agents. As with any solid compound, its utility in these applications is fundamentally governed by its ability to dissolve in a suitable solvent. The solubility of 5-chloroacenaphthene dictates its reaction kinetics, purification strategies, and bioavailability in pharmaceutical formulations. This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 5-chloroacenaphthene in organic solvents, offering a foundational framework for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for 5-chloroacenaphthene is not extensively documented in publicly available literature, this guide equips the reader with the necessary protocols and theoretical understanding to determine its solubility profile for their specific needs.

Theoretical Framework: Understanding the Drivers of Solubility

The dissolution of a crystalline solute like 5-chloroacenaphthene in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The principle of "like dissolves like" serves as a useful initial guide. 5-Chloroacenaphthene, being a largely nonpolar molecule with a degree of polarity introduced by the chlorine atom, is expected to exhibit higher solubility in solvents with similar characteristics.

Several factors influence the solubility of 5-chloroacenaphthene:

-

Solvent Polarity: Solvents are broadly classified as polar (e.g., alcohols, water) or nonpolar (e.g., hydrocarbons, chlorinated solvents). The aromatic rings of 5-chloroacenaphthene contribute to its nonpolar character, suggesting good solubility in nonpolar solvents that can engage in van der Waals interactions. The presence of the chlorine atom, however, introduces a dipole moment, potentially allowing for some interaction with moderately polar solvents.

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the crystal and the intermolecular forces within the solvent.

-

Chemical Structure: The size, shape, and functional groups of both the solute and the solvent are critical. The planar structure of the acenaphthene core and the presence of the chloro-substituent will influence how effectively solvent molecules can surround and solvate the solute molecule.

-

Thermodynamic Models: For predictive purposes, thermodynamic models such as the Regular Solution Theory and UNIFAC-based models can be employed to estimate the solubility of PAHs.[1][2][3] These models use group contribution methods to account for molecular interactions and can provide valuable insights, particularly when experimental data is scarce.[1][2][3]

Experimental Determination of Solubility: A Step-by-Step Approach

Accurate determination of solubility requires robust experimental design and execution. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted and reliable technique.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the equilibrium solubility of 5-chloroacenaphthene in a given organic solvent.

1. Materials and Equipment:

- 5-Chloroacenaphthene (high purity)

- Selected organic solvent(s) (analytical grade)

- Analytical balance

- Thermostatically controlled shaker or incubator

- Vials or flasks with airtight seals

- Syringe filters (e.g., 0.22 µm PTFE)

- Volumetric flasks and pipettes

- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

2. Procedure:

3. Data Analysis:

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the equilibrium solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Quantitative Data Presentation

| Solvent | Solvent Type | Expected Solubility (at 25°C) |

| Hexane | Nonpolar | High |

| Toluene | Nonpolar, Aromatic | Very High |

| Dichloromethane | Moderately Polar | High |

| Acetone | Polar Aprotic | Moderate |

| Ethanol | Polar Protic | Low to Moderate |

| Methanol | Polar Protic | Low |

| Water | Polar Protic | Very Low |

Analytical Quantification Techniques

The accurate quantification of dissolved 5-chloroacenaphthene is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the analysis of PAHs.[4]

-

Principle: The sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

-

Stationary Phase: A C18 reversed-phase column is typically used for PAH analysis.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly employed in a gradient or isocratic elution mode.

-

Detection: A UV detector set to an appropriate wavelength (determined by the UV spectrum of 5-chloroacenaphthene) is used for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for trace analysis.

-

Principle: The sample is vaporized and injected into a capillary column. An inert carrier gas (e.g., helium) carries the sample through the column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected.

-

Column: A capillary column suitable for PAH analysis is recommended.

-

Ionization: Electron ionization (EI) is typically used.

-

Detection: The mass spectrometer can be operated in full scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity by monitoring characteristic ions of 5-chloroacenaphthene.

Safety and Handling Considerations

5-Chloroacenaphthene, like many PAHs, should be handled with care. It is important to consult the Safety Data Sheet (SDS) before use.[5] General safety precautions include:

-

Handling in a well-ventilated area, preferably in a fume hood.[5]

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.[5]

-

Storing the compound in a tightly sealed container in a cool, dry place.[5]

Conclusion and Future Perspectives

Understanding the solubility of 5-chloroacenaphthene in organic solvents is a fundamental prerequisite for its effective utilization in research and development. This guide has provided a comprehensive framework for the experimental determination of its solubility, from the underlying theoretical principles to detailed, practical protocols for measurement and quantification. While a comprehensive public database of its solubility in various solvents is yet to be established, the methodologies outlined herein empower researchers to generate high-quality, reliable data tailored to their specific applications. The systematic study of its solubility will undoubtedly pave the way for new discoveries and innovations in the fields where this versatile molecule holds promise.

References

-

Fornari, T., et al. (2011). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. The Open Thermodynamics Journal, 5, 40-47. Available at: [Link]

-

Industrial & Engineering Chemistry Research. (n.d.). Thermodynamic Modeling of the Aqueous Solubility of PAHs. ACS Publications. Available at: [Link]

-

Fornari Reale, T., et al. (2011). Analysis of predictive thermodynamic models for estimation of polycyclic aromatic solid solubility in hot pressurized water. Biblos-e Archive. Available at: [Link]

-

Fornari, T., et al. (2011). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. Bentham Open. Available at: [Link]

-

ResearchGate. (n.d.). Thermodynamic Modeling of the Aqueous Solubility of PAHs | Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Solubility of Acenaphthene in Different Solvents from (283.00 to 323.00) K. Available at: [Link]

-

Ruoff, R. S., et al. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry, 97(13), 3379–3383. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS. Available at: [Link]

-

Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Available at: [Link]

-

Wikipedia. (n.d.). Acenaphthene. Available at: [Link]

Sources

Thermal stability and decomposition of 5-Chloroacenaphthene

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 5-Chloroacenaphthene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 5-chloroacenaphthene, a halogenated polycyclic aromatic hydrocarbon (PAH). Given the importance of thermal stability in the synthesis, purification, storage, and safe handling of chemical compounds, this document synthesizes theoretical principles and established analytical methodologies to offer a predictive framework for its behavior at elevated temperatures. We delve into core analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presenting detailed experimental protocols and data interpretation strategies. Furthermore, a proposed decomposition mechanism for 5-chloroacenaphthene is outlined, supported by mechanistic insights from the pyrolysis of its parent compound, acenaphthene, and other chlorinated hydrocarbons. This guide concludes with a discussion on the analytical workflows required to identify decomposition products and the principles of kinetic analysis to quantify thermal degradation.

Introduction to 5-Chloroacenaphthene

5-Chloroacenaphthene belongs to the class of polycyclic aromatic hydrocarbons (PAHs), specifically a chlorinated derivative of acenaphthene. Acenaphthene itself is a tricyclic aromatic hydrocarbon consisting of a naphthalene core with an ethylene bridge connecting positions 1 and 8.[1] PAHs and their halogenated derivatives are subjects of significant interest due to their presence in the environment and their roles as intermediates in the synthesis of dyes, pigments, pharmaceuticals, and plastics.[2][3]

Understanding the thermal stability of a compound like 5-chloroacenaphthene is paramount for professionals in drug development and chemical research. Thermal stability dictates the upper-temperature limits for safe handling, purification techniques (such as distillation), and long-term storage. Uncontrolled thermal decomposition can lead to the generation of unknown, potentially hazardous byproducts, compromising sample purity and posing safety risks.[4] This guide provides the foundational knowledge and practical methodologies to rigorously assess the thermal behavior of 5-chloroacenaphthene.

Core Physicochemical Properties

A baseline understanding of the fundamental physicochemical properties of a compound is essential before undertaking thermal analysis. The properties of 5-chloroacenaphthene, derived from available safety and material data, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉Cl | - |

| Molecular Weight | 188.65 g/mol | - |

| Appearance | Solid (form may vary) | [5] |

| Melting Point | 69-71 °C | ECHEMI |

| Boiling Point | ~325-328 °C (Predicted) | - |

| Solubility | Insoluble in water | [5] |

Note: Some properties are predicted or based on the parent compound, acenaphthene, due to limited specific data for the 5-chloro derivative.

Methodologies for Assessing Thermal Stability

The thermal stability of a compound is not a single point but a profile of behavior over a temperature range. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two powerful, complementary techniques used to characterize this profile.[6][7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is the primary method for determining decomposition temperatures. A typical TGA curve plots mass percentage against temperature, revealing the onset temperature of degradation and the mass lost at each decomposition step.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of 5-chloroacenaphthene into a clean, tared TGA pan (platinum or alumina is recommended).

-

Atmosphere Selection: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes before the experiment. This ensures the analysis focuses on thermal decomposition (pyrolysis) rather than oxidative degradation.[9]

-

Temperature Program:

-

Data Collection: Record the sample mass, sample temperature, and time throughout the experiment.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition (T₅%) is often defined as the temperature at which 5% mass loss occurs.[12] The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.

Caption: TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] It is used to detect thermal transitions such as melting, crystallization, and exothermic decomposition events.[14][15] An exothermic peak occurring after the melt can indicate decomposition.

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., Indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 5-chloroacenaphthene into a hermetically sealed aluminum pan. Sealing the pan helps contain any volatile decomposition products and prevents sublimation.

-

Atmosphere Selection: Maintain an inert atmosphere (e.g., Nitrogen) with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min. The final temperature should be chosen to extend beyond the decomposition region identified by TGA, if safe to do so.

-

-

Data Collection: Record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting point (Tₘ).

-

Identify any sharp, exothermic peaks at higher temperatures, which are indicative of decomposition reactions. The onset temperature of this exotherm provides information on thermal stability.

-

Caption: DSC Experimental Workflow.

Proposed Decomposition Pathway and Mechanism

While specific experimental data on 5-chloroacenaphthene is scarce, a plausible decomposition mechanism can be proposed by drawing parallels with the thermal degradation of acenaphthene[16] and general principles of chlorinated hydrocarbon pyrolysis.[17] The decomposition is likely to proceed via a free-radical mechanism initiated by the cleavage of the weakest bonds at high temperatures.

The two most probable initial steps are:

-

C-Cl Bond Cleavage: The carbon-chlorine bond is often susceptible to thermal scission, which would generate a 5-acenaphthenyl radical and a chlorine radical.

-

Ethylene Bridge C-C Bond Cleavage: Studies on acenaphthene suggest that cleavage of the C1-C2 bond in the ethylene bridge has a relatively low activation energy, leading to a biradical intermediate.[16]

Following initiation, a cascade of radical propagation, hydrogen abstraction, and elimination reactions would occur, leading to a complex mixture of products.

-

Hydrogen Chloride (HCl): Formed by the abstraction of a hydrogen atom by a chlorine radical.

-

Acenaphthylene: Formed via dehydrogenation of the ethylene bridge, a common process in PAH pyrolysis.[18]

-

Acenaphthene: Formed if the 5-acenaphthenyl radical abstracts a hydrogen atom.

-

Acetylene (C₂H₂): Theoretical studies on acenaphthene decomposition show that the reaction path often leads to the formation of an acetylene fragment and a stable aromatic molecule.[16]

-

Higher Molecular Weight PAHs: Radical recombination reactions could lead to the formation of larger, more complex aromatic structures, such as decacyclene.[18]

-

Soot (Carbonaceous Residue): Incomplete combustion or pyrolysis at very high temperatures typically results in the formation of soot.

Caption: Proposed decomposition pathways for 5-chloroacenaphthene.

Analysis of Decomposition Products

Identifying the products of thermal decomposition is crucial for understanding the reaction mechanism and assessing potential hazards. This typically involves a hyphenated approach, coupling a separation technique with a detection technique.

Analytical Techniques

-

TGA-MS/FTIR: The most direct method involves coupling the outlet of the TGA to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer. This allows for real-time identification of evolved gases as a function of temperature.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): In this technique, a sample is rapidly heated (pyrolyzed) in an inert atmosphere, and the volatile products are immediately swept into a GC-MS system.[19] GC separates the complex mixture of products, and MS provides identification based on mass-to-charge ratio and fragmentation patterns.[20][21] This is the gold standard for identifying a wide range of organic decomposition products.

Caption: Workflow for Py-GC-MS product analysis.

Kinetic Analysis of Decomposition

To move beyond qualitative descriptions of stability, kinetic analysis of TGA data can be performed to determine the activation energy (Ea) of the decomposition process.[9] The activation energy represents the minimum energy required to initiate the reaction and is a key parameter for quantifying thermal stability.

Isoconversional (Model-Free) Methods: These methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) models, are powerful because they allow for the calculation of Ea without assuming a specific reaction model.[11][12] The analysis requires performing TGA experiments at several different heating rates (e.g., 5, 10, 15, 20 °C/min). By plotting the logarithm of the heating rate against the inverse of the temperature at a specific conversion level (e.g., 10% mass loss), the activation energy can be determined from the slope of the resulting line. A higher activation energy generally corresponds to greater thermal stability.

Safety and Handling Considerations

Based on the nature of halogenated PAHs and general safety data, the following precautions are critical:

-

Avoid High Temperatures: Handle and store 5-chloroacenaphthene away from excess heat and sources of ignition.[5][22]

-

Inert Atmosphere: When heating is necessary for a process, conducting it under an inert atmosphere can prevent the formation of hazardous combustion gases.

-

Ventilation: All handling, especially when heating, should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or decomposition vapors.[22]

-

Decomposition Hazards: Thermal decomposition can produce toxic and corrosive gases, including hydrogen chloride, carbon monoxide, and other irritating fumes.[3][4] Appropriate personal protective equipment (PPE) must be worn.

Conclusion

The thermal stability of 5-chloroacenaphthene is a critical parameter for its safe and effective use in research and development. This guide has outlined a robust, multi-faceted approach to its characterization. Through a combination of Thermogravimetric Analysis and Differential Scanning Calorimetry, a detailed profile of its melting behavior and decomposition onset can be established. While a definitive decomposition pathway requires empirical validation, a proposed mechanism based on the pyrolysis of related compounds suggests the formation of HCl, acenaphthylene, and smaller hydrocarbon fragments as primary products. The analytical workflow for identifying these products, centered on Py-GC-MS, provides a clear path for experimental verification. By applying these methodologies, researchers can gain a thorough understanding of the thermal limits of 5-chloroacenaphthene, ensuring both the integrity of their work and the safety of their laboratory practices.

References

- A Study of theThermal C-C and C-H Bond Cleavage in the Aromatic Molecules: Acenaphthene and Acenaphthylene. (n.d.). SciSpace.

- SAFETY D

- Polycyclic Aromatic Hydrocarbon Occurrence and Formation in Processed Meat, Edible Oils, and Cereal-Derived Products: A Review. (2023). MDPI.

- SAFETY D

- ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY. (n.d.). PMC - NIH.

- SAFETY D

- ANALYTICAL METHODS FOR THE DEGRAD

- Thermogravimetric analysis (TGA) curves of compounds 1–5. (n.d.).

- Safety d

- 5-Chloroacenaphthene SDS, 5209-33-6 Safety D

- The Heats of Combustion of Acenaphthene, Acenaphthylene, and Fluoranthene. Strain and Delocalization in Bridged Naphthalenes. (1974). Journal of the American Chemical Society.

- Polycyclic Aromatic Hydrocarbon (PAH) Degradation Pathways of the Obligate Marine PAH Degrader Cycloclasticus sp. Strain P1. (n.d.). NIH.

- Acenaphthene. (n.d.). Wikipedia.

- Acenaphthene | C12H10 | CID 6734. (n.d.). PubChem - NIH.

- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R

- Acenaphthylene. (n.d.). Wikipedia.

- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). NIH.

- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). PMC - PubMed Central.

- Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Arom

- Differential Scanning Calorimetry (DSC). (n.d.). Malvern Panalytical.

- PAH Growth from the pyrolysis of CPD, indene and naphthalene mixture. (n.d.). PubMed.

- Analytical Methods for Atmospheric Carbonyl Compounds: A Review. (2023). MDPI.

- Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remedi

- Applications of High Pressure Differential Scanning Calorimetry to Aviation Fuel Thermal Stability Research. (n.d.).

- Polycyclic aromatic hydrocarbons (PAH) formation from the pyrolysis of different municipal solid waste fractions. (n.d.). White Rose Research Online.

- Journal of Pharmaceutical Analysis. (2014). Research and Reviews.

- An Approach to Flavor Chemical Thermal Degrad

- Fractionation of polycyclic aromatic hydrocarbon residues in soils. (n.d.). CABI Digital Library.

- Co-Pyrolysis of Plastic Waste and Lignin: A Pathway for Enhanced Hydrocarbon Recovery. (n.d.).

- Differential Scanning Calorimetry as a New Method to Evaluate the Effectiveness of Rejuven

- Characterization of PP and PE Waste Pyrolysis Oils by Ultrahigh- Resolution Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. (n.d.).

- Thermal degradation kinetics of aromatic ether polymers. (2021).

- Kinetics of the Thermal Degradation of Poly(lactic acid) and Polyamide Bioblends. (2021). MDPI.

- Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modul

- Methods of the decomposition of spectra of various origin in the analysis of complex mixtures. (2025).

- Thermal decomposition of calcium carbonate (calcite polymorph) as examined by in-situ high-temperature X-ray powder diffraction. (n.d.).

- Evaluation of Thermal Decomposition Kinetics of Poly (Lactic Acid)/Ethylene Elastomer (EE) Blends. (2023). MDPI.

- The impact of pyrolysis temperature on ethylene production and direct carbon dioxide footprint. (2025).

- Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. (2025). PubMed.

Sources

- 1. Acenaphthene - Wikipedia [en.wikipedia.org]

- 2. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. fishersci.ca [fishersci.ca]

- 6. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tainstruments.com [tainstruments.com]

- 9. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. rroij.com [rroij.com]

- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 16. scispace.com [scispace.com]

- 17. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acenaphthylene - Wikipedia [en.wikipedia.org]

- 19. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijmr.net.in [ijmr.net.in]

- 21. Polycyclic Aromatic Hydrocarbon (PAH) Degradation Pathways of the Obligate Marine PAH Degrader Cycloclasticus sp. Strain P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. echemi.com [echemi.com]

An In-Depth Technical Guide to the Health and Safety of 5-Chloroacenaphthene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for the handling and use of 5-Chloroacenaphthene in a research and drug development setting. As a chlorinated polycyclic aromatic hydrocarbon (ClPAH), this compound warrants a cautious and well-informed approach to mitigate potential risks to personnel and the environment. This document synthesizes available data to provide a framework for safe laboratory practices, emergency preparedness, and responsible disposal.

Understanding the Compound: Physicochemical and Hazardous Properties

5-Chloroacenaphthene is a solid, colorless crystalline substance. It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH). The introduction of a chlorine atom to the aromatic system can significantly alter the toxicological and environmental profile of the parent compound. ClPAHs are noted for being ubiquitous environmental contaminants, often formed as byproducts of combustion processes involving organic matter and chlorine.[1][2]

Key Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₁₂H₉Cl | [3] |

| Appearance | Colorless crystalline solid | |

| Melting Point | 63-65 °C | |

| Boiling Point | 376-378 °C | |

| Density | 1.27 g/cm³ |

While specific toxicological data for 5-Chloroacenaphthene is limited, the broader class of ClPAHs has been shown to exhibit greater toxicity, including mutagenicity and aryl hydrocarbon receptor activity, than their parent PAHs.[4] Therefore, a precautionary approach is essential.

Hazard Identification and Risk Assessment

The primary hazards associated with 5-Chloroacenaphthene are related to its potential toxicity, particularly through inhalation of dust particles, skin contact, and ingestion. While no specific occupational exposure limits (OELs) have been established by major regulatory bodies like OSHA or NIOSH for 5-Chloroacenaphthene, the general principles for handling chlorinated hydrocarbons and potent compounds should be strictly followed.

Potential Health Effects:

-

Acute Effects: May cause irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[3]

-

Chronic Effects: Due to the lack of specific long-term toxicity studies on 5-Chloroacenaphthene, the potential for chronic effects should be inferred from the properties of related compounds. PAHs and their halogenated derivatives are associated with a range of systemic health effects, and some are considered carcinogenic.[5][6] The mutagenic potential of certain ClPAHs raises concerns about the long-term health risks of exposure.[4]

In the absence of established OELs, a qualitative risk assessment should be performed for any procedure involving 5-Chloroacenaphthene. This involves considering the quantity of substance being used, the potential for aerosolization, the duration of the task, and the adequacy of engineering controls.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy for handling 5-Chloroacenaphthene relies on a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls:

-

Fume Hood: All work with 5-Chloroacenaphthene, especially when handling the solid or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE):

A comprehensive PPE ensemble is mandatory when working with 5-Chloroacenaphthene.

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations where there is a risk of splashing.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. It is advisable to double-glove, especially for prolonged procedures. Gloves should be inspected before use and changed frequently.

-

Body Protection: A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of contamination, a chemical-resistant apron or disposable coveralls should be considered.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels (e.g., cleaning up a large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Safe Handling, Storage, and Disposal: A Lifecycle Approach

Handling:

-

Avoid the formation of dust when handling the solid material.

-

Use non-sparking tools and work away from ignition sources.[3]

-

Clearly label all containers with the chemical name and associated hazards.

-

Wash hands thoroughly after handling, even if gloves were worn.

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Store separately from flammable materials.[3]

Disposal:

Waste containing 5-Chloroacenaphthene must be treated as hazardous waste.

-

Collect all waste, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.

-

Follow all local, state, and federal regulations for the disposal of chlorinated hydrocarbon waste.

-

Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Emergency Procedures: Preparedness and Response

Prompt and correct action is critical in the event of an emergency involving 5-Chloroacenaphthene.

Spill Response:

The appropriate response to a spill will depend on its size and location.

Caption: Workflow for responding to small and large spills of 5-Chloroacenaphthene.

First Aid Measures:

The following first aid procedures should be followed in case of exposure.

Caption: First aid procedures for different routes of exposure to 5-Chloroacenaphthene.

Environmental Fate and Ecotoxicity

Chlorinated polycyclic aromatic hydrocarbons are persistent in the environment due to their low water solubility and tendency to adsorb to soil and particulate matter.[1] They can enter the environment through various pathways, including atmospheric deposition and industrial effluent.[2]

Conclusion: A Commitment to Safety

The responsible use of 5-Chloroacenaphthene in a research and drug development context demands a thorough understanding of its potential hazards and a steadfast commitment to safety. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to safe handling and disposal practices, and being prepared for emergencies, researchers can minimize the risks associated with this compound. The information presented in this guide should serve as a foundation for developing laboratory-specific standard operating procedures to ensure the health and safety of all personnel.

References

-

Environmental behavior, sources, and effects of chlorinated polycyclic aromatic hydrocarbons. (2007). PubMed. [Link]

-

Acenaphthylene, 5-chloro-1,2-dihydro-. (2024). ChemBK. [Link]

-

Chlorinated polycyclic aromatic hydrocarbon. (n.d.). Wikipedia. [Link]

-

Chlorinate polycyclic aromatic hydrocarbons: A new class of environmental toxin? (n.d.). ResearchGate. [Link]

-

Toxicological Summary. (n.d.). ECHA. [Link]

-

The fate of polycyclic aromatic hydrocarbons (PAHs) and organochlorine pesticides (OCPs) in water from Poyang Lake, the largest freshwater lake in China. (2014). PubMed. [Link]

-

Polycyclic Aromatic Hydrocarbons (PAHs) and Polychlorinated Biphenyls (PCBs) Create Residential Hazard. (n.d.). Expert Toxicologist. [Link]

-

Predicted no-effect concentration. (n.d.). Wikipedia. [Link]

-

How to Calculate Derived No-Effect Level (DNEL)? (2016). ChemSafetyPRO. [Link]

-

Provisional Peer-Reviewed Toxicity Values for Acenaphthene. (2011). PPRTV Library. [Link]

-

Predicted no effect concentration (PNEC). (n.d.). ResearchGate. [Link]

-

Optimized Derivation of Predicted No-Effect Concentrations (PNECs) for Eight Polycyclic Aromatic Hydrocarbons (PAHs) Using HC10 Based on Acute Toxicity Data. (n.d.). PubMed Central. [Link]

-

Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment: Occupational Exposure, Health Risks and Fertility Implications. (n.d.). PubMed Central. [Link]

-

Acenaphthylene, 5-chloro-1,2-dihydro-. (2024). ChemBK. [Link]

-

Derivation of predicted no-effect concentrations for thirty-five pharmaceuticals and personal care products in freshwater ecosystem. (n.d.). Frontiers. [Link]

-

Guidance on information requirements and chemical safety assessment. (n.d.). ECHA. [Link]

-

Hydrocarbons, C10-C13, aromatics, <1% naphthalene. (n.d.). ECHA. [Link]

-

Critical predicted no effect concentrations (PNECs) should not be based on a single toxicity test. (2015). PubMed. [Link]

-

Guidance on Assessment Factors to Derive a DNEL. (n.d.). ECETOC. [Link]

-

A Case Study Describing a Community-Engaged Approach for Evaluating Polycyclic Aromatic Hydrocarbon Exposure in a Native American Community. (n.d.). MDPI. [Link]

-

Endpoint summary. (n.d.). ECHA. [Link]

-

Health Effects Test Guidelines OPPTS 870.2500 Acute Dermal Irritation. (n.d.). National Toxicology Program (NTP). [Link]

-

Guidance on Assessment Factors to Derive a DNEL. (n.d.). ECETOC. [Link]

-

tier ii acute and chronic aquatic life values acenaphthene. (1997). EPA. [Link]

-

A Review of Human Carcinogens – Part F: Chemical Agents and Related Occupations. (2009). CDC Stacks. [Link]

-

Profiles, sources and potential exposures of parent, chlorinated and brominated polycyclic aromatic hydrocarbons in haze associated atmosphere. (n.d.). ResearchGate. [Link]

-

Provisional Peer-Reviewed Toxicity Values for Acenaphthene. (2018). EPA. [Link]

-

Data-Driven Insights into the Contamination of Polycyclic Aromatic Hydrocarbons in Marine Bays. (2024). ACS Publications. [Link]

-

Provisional Peer Reviewed Toxicity Values for Acenaphthylene. (2008). EPA. [Link]

-

ECETOC Technical Report No. 119: Evaluation of Systemic Health Effects Following Dermal Exposure to Chemicals. (n.d.). ECETOC. [Link]

-

Acenaphthene Ambient Water Quality Criteria. (n.d.). EPA. [Link]

-

Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays. (2019). PubMed. [Link]

-

Genotoxic agents detected by plant bioassays. (n.d.). PubMed. [Link]

-

Bioassay of 5-nitroacenaphthene for possible carcinogenicity (CAS No. 602-87-9). (n.d.). PubMed. [Link]

-

Genotoxicity studies with chloroethane. (n.d.). PubMed. [Link]

-

Assessing Contaminant Sensitivity of Endangered and Threatened Aquatic Species: Part I. Acute Toxicity of Five Chemicals. (2005). ResearchGate. [Link]

-

Manufacture. (n.d.). ECHA. [Link]

-

Acenaphthene. (n.d.). EWG Human Toxome Project. [Link]

-

Polycyclic aromatic hydrocarbons and associated occupational exposures. (n.d.). NCBI. [Link]

-

Potential Health Effects Associated with Dermal Exposure to Occupational Chemicals. (n.d.). PMC. [Link]

-

Creosote oil, acenaphthene fraction. (n.d.). ECHA. [Link]

-

Genotoxicity and Related Effects. (n.d.). Report on Carcinogens Monograph on Trichloroethylene. [Link]

Sources

- 1. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. Environmental behavior, sources, and effects of chlorinated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ewg.org [ewg.org]

- 6. Polycyclic aromatic hydrocarbons and associated occupational exposures - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

An In-depth Technical Guide to the Discovery and History of 5-Chloroacenaphthene

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling a Key Halogenated Polycyclic Aromatic Hydrocarbon

5-Chloroacenaphthene, a halogenated derivative of the tricyclic aromatic hydrocarbon acenaphthene, represents a significant molecule in the landscape of organic synthesis and materials science. Its history is intertwined with the broader exploration of polycyclic aromatic hydrocarbons (PAHs) derived from coal tar, a primary feedstock for the chemical industry in the 19th and early 20th centuries. This guide provides a comprehensive overview of the discovery, historical synthesis, and chemical context of 5-Chloroacenaphthene, offering insights for researchers and professionals in drug development and chemical sciences.

The Genesis of Acenaphthene Chemistry: A Historical Perspective

The story of 5-Chloroacenaphthene begins with its parent molecule, acenaphthene. Acenaphthene (C₁₂H₁₀) is a polycyclic aromatic hydrocarbon consisting of a naphthalene core with an ethylene bridge connecting the 1 and 8 positions. It was first isolated from coal tar, a complex mixture of organic compounds produced during the coking of coal. For much of the late 19th and early 20th centuries, coal tar was a treasure trove for organic chemists, yielding a vast array of aromatic compounds that fueled the burgeoning dye, pharmaceutical, and explosives industries.

The reactivity of acenaphthene, particularly its susceptibility to electrophilic substitution, made it a target for chemical modification. The aromatic naphthalene nucleus and the reactive ethylene bridge provided multiple sites for functionalization, leading to a rich and diverse chemistry. Early investigations into acenaphthene chemistry focused on understanding its structure, reactivity, and the potential applications of its derivatives.

The Dawn of Halogenation: The Emergence of 5-Chloroacenaphthene

While a definitive, singular "discovery" paper for 5-Chloroacenaphthene is not readily apparent in the early chemical literature, its synthesis and characterization emerged from the systematic investigation of acenaphthene's halogenation reactions. The introduction of a chlorine atom onto the acenaphthene scaffold at the 5-position was a logical step in the exploration of its derivative chemistry.

One of the earliest and most well-documented methods for the synthesis of 5-halogenated acenaphthenes, including 5-Chloroacenaphthene, was reported by Tucker and co-workers in 1968. Their work, published in the Journal of the Chemical Society C: Organic, detailed the use of N-halosuccinimides for the nuclear halogenation of acenaphthene and other related compounds.

Key Synthetic Pathways to 5-Chloroacenaphthene

The synthesis of 5-Chloroacenaphthene has been approached through several key synthetic strategies, each with its own set of advantages and historical significance.

The most direct route to 5-Chloroacenaphthene is the electrophilic chlorination of acenaphthene. This reaction typically involves the treatment of acenaphthene with a chlorinating agent in the presence of a Lewis acid catalyst.